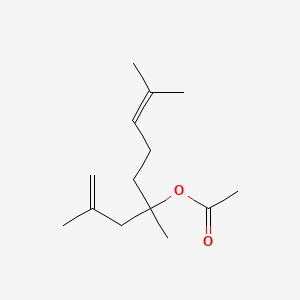
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate typically involves the esterification of 1,5-dimethyl-1-(2-methylallyl)hex-4-enol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
作用机制
The mechanism of action of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. The compound’s ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may contribute to its biological activities .
相似化合物的比较
Similar Compounds
Linalyl acetate: Another ester with a similar fruity and floral aroma.
Geranyl acetate: Known for its pleasant scent and used in perfumes and flavorings.
Citronellyl acetate: Used in fragrances and has a similar chemical structure.
Uniqueness
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stability and reactivity also make it a valuable compound for various industrial applications .
属性
CAS 编号 |
94201-35-1 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
2,4,8-trimethylnona-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(2)8-7-9-14(6,10-12(3)4)16-13(5)15/h8H,3,7,9-10H2,1-2,4-6H3 |
InChI 键 |
TZZHLXPJOWLPFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(CC(=C)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


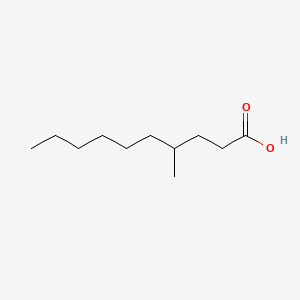
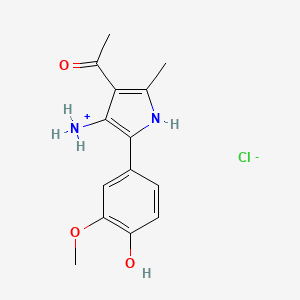
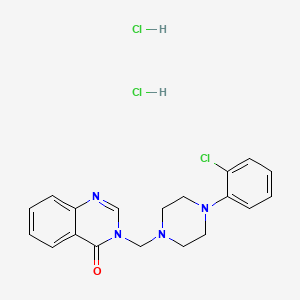
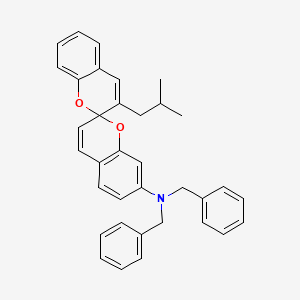
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
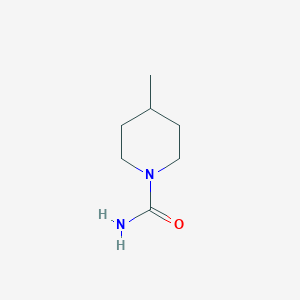
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
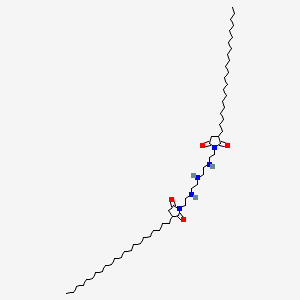
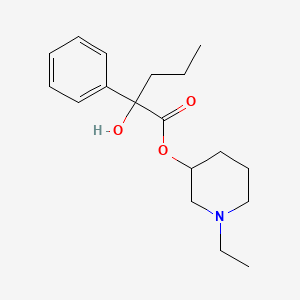
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
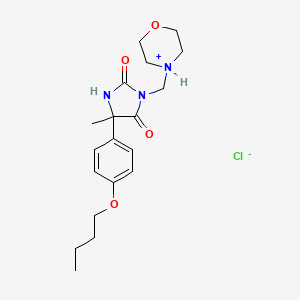
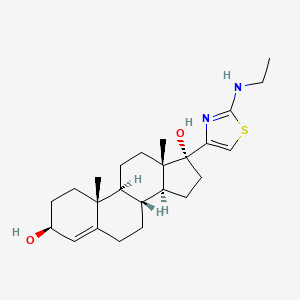
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)

